molecular formula C14H10FN3O3S2 B2424323 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 391218-45-4

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2424323
CAS No.: 391218-45-4
M. Wt: 351.37
InChI Key: LIOIUMOJGZPPOP-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 2-amino-benzothiazole derivatives with substituted benzoyl chlorides under mild conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM). The reaction conditions may vary depending on the specific substituents and desired yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as improved thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria and fungi. The exact molecular targets and pathways can vary depending on the specific organism and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: A closely related compound with similar properties and applications.

    N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with potential antimicrobial activity.

Uniqueness

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom and the sulfamoyl group may enhance its stability and interaction with molecular targets, making it a unique and valuable compound for research and development .

Properties

IUPAC Name

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIUMOJGZPPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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